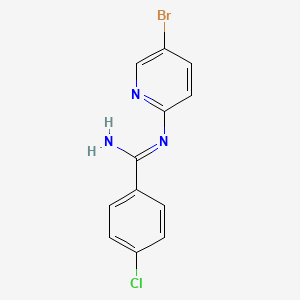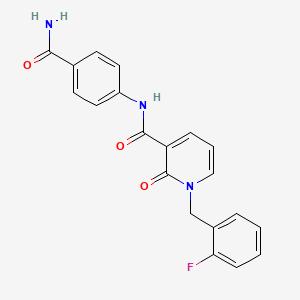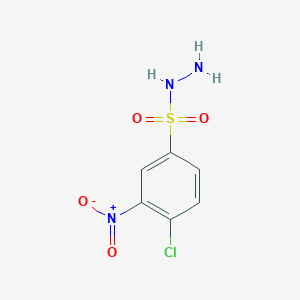![molecular formula C10H16O2 B2373793 (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid CAS No. 2287249-34-5](/img/structure/B2373793.png)
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,7S,8R)-Bicyclo[520]nonane-8-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and specific stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions and the use of environmentally friendly solvents are also critical considerations in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism by which (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through steric hindrance or specific binding interactions. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and potentially different reactivity and applications.
Bicyclo[4.1.0]heptene: Known for its unique reaction patterns, including thermal reactions and nucleophilic additions.
Uniqueness
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid is unique due to its specific stereochemistry and rigid structure, which can impart distinct physical and chemical properties. These characteristics make it valuable in various research and industrial applications, distinguishing it from other bicyclic compounds.
Eigenschaften
IUPAC Name |
(1S,7S,8R)-bicyclo[5.2.0]nonane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPNVKCPICYDX-XHNCKOQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(C2CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2C[C@H]([C@H]2CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)


![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)


![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2373721.png)
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)



![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)
